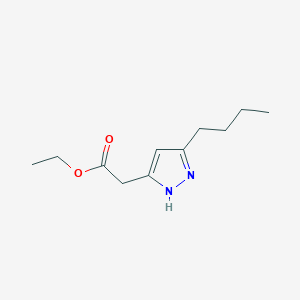![molecular formula C16H23FN2O B14185157 N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 872999-04-7](/img/structure/B14185157.png)
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenyl group, and a dimethylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorinated phenyl group. One common method involves the reaction of 4-fluoroaniline with 4-piperidone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The piperidine ring and fluorinated phenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Fluorophenyl)-2-piperidinyl]thiazol-5-ylpyrimidin-2-yl-N-phenylamine
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- Fentanyl analogs such as N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide
Uniqueness
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of a piperidine ring, fluorinated phenyl group, and dimethylpropanamide moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
872999-04-7 |
|---|---|
Molecular Formula |
C16H23FN2O |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-(4-fluoro-2-piperidin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H23FN2O/c1-16(2,3)15(20)19-14-5-4-12(17)10-13(14)11-6-8-18-9-7-11/h4-5,10-11,18H,6-9H2,1-3H3,(H,19,20) |
InChI Key |
NKFPKEHSRSDCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
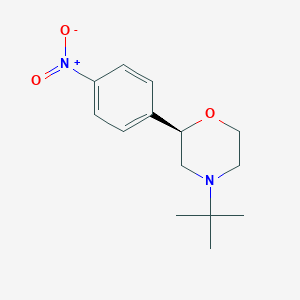
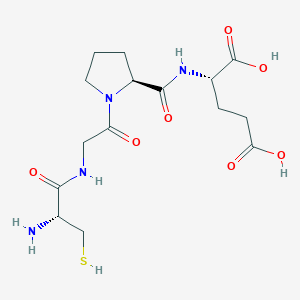
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
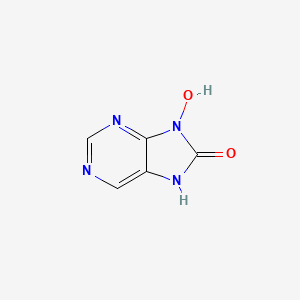
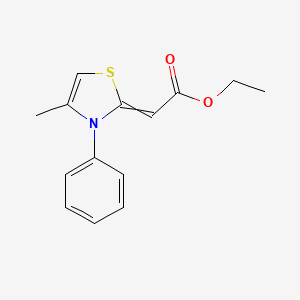
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
